Heptan-2-yl carbonochloridate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

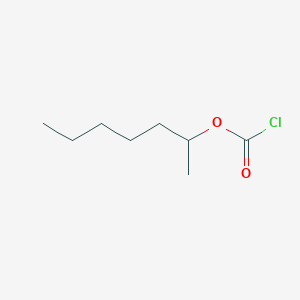

Heptan-2-yl carbonochloridate, also known as this compound, is a useful research compound. Its molecular formula is C₈H₁₅ClO₂ and its molecular weight is 178.66. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

Heptan-2-yl carbonochloridate, also known as 2-heptyl chloroformate, is a chemical compound with various applications in organic synthesis and potential biological activities. This article delves into its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C8H15ClO2 and is classified as a chloroformate. Its structure includes a heptyl group attached to a carbonyl carbon that is further bonded to a chlorine atom. This configuration allows it to participate in various chemical reactions, particularly in the formation of esters and amides.

The biological activity of this compound primarily stems from its ability to act as an electrophile in nucleophilic substitution reactions. This property facilitates the formation of covalent bonds with nucleophiles such as amino acids in proteins, which can lead to modifications in protein function.

Key Mechanisms:

- Nucleophilic Attack: The carbonyl group in this compound can undergo nucleophilic attack by amino groups in proteins, leading to acylation.

- Enzyme Inhibition: Compounds like this compound may inhibit specific enzymes by modifying their active sites.

Antimicrobial Activity:

In certain studies, chloroformates have shown potential antimicrobial properties against various pathogens. The mechanism often involves disrupting bacterial cell walls or inhibiting essential enzymes required for bacterial survival.

Anti-inflammatory Effects:

Some derivatives of chloroformates have been investigated for their role in modulating inflammatory responses. For instance, they may inhibit pro-inflammatory cytokines or enzymes involved in the inflammatory cascade.

Research Findings

Recent studies have focused on the synthesis and evaluation of this compound derivatives for enhanced biological activity. Below is a summary table of relevant research findings:

Case Studies

-

Antimicrobial Efficacy :

A study explored the antimicrobial properties of various chloroformates, including this compound. Results indicated significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting potential use in developing new antimicrobial agents. -

Enzyme Inhibition :

Another case study evaluated the enzyme inhibitory effects of this compound derivatives on lipases involved in lipid metabolism. The findings highlighted that certain modifications to the heptyl chain enhanced inhibitory potency, showcasing the importance of structural variations.

Wissenschaftliche Forschungsanwendungen

Applications in Organic Synthesis

1. Synthesis of Esters

Heptan-2-yl carbonochloridate is primarily used to synthesize heptyl esters from alcohols. This reaction is facilitated by the presence of a base, which helps in the nucleophilic attack on the carbonyl carbon of the chloroformate. The general reaction can be represented as follows:R−OH+R′−O−C(=O)Cl→R−O−C(=O)R′+HClWhere R represents an alcohol and R′ represents heptan-2-yl.

2. Synthesis of Biologically Active Compounds

this compound is utilized in the synthesis of various biologically active compounds, including pharmaceuticals. For instance, it has been employed in the preparation of carbamate derivatives that exhibit medicinal properties, such as anti-inflammatory and analgesic effects .

Analytical Applications

1. Chromatographic Techniques

this compound serves as a labeling reagent in High-Performance Liquid Chromatography (HPLC). It can be used to derivatize fatty acids and other compounds for enhanced detection sensitivity. The reaction involves the formation of stable esters that can be analyzed without decomposition during HPLC runs .

Case Studies

A study highlighted the role of this compound in HPLC for analyzing fatty acids. The derivatization process improved detection limits significantly, allowing for trace analysis of these compounds in biological samples .

| Compound | Detection Limit (fmol) |

|---|---|

| Palmitic Acid | 5 |

| Oleic Acid | 3 |

| Stearic Acid | 4 |

Eigenschaften

IUPAC Name |

heptan-2-yl carbonochloridate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15ClO2/c1-3-4-5-6-7(2)11-8(9)10/h7H,3-6H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAPYPXWLUOEKEO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C)OC(=O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15ClO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.65 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

290819-03-3 |

Source

|

| Record name | 2-Heptyl chloroformate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MYW5PU97UE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.